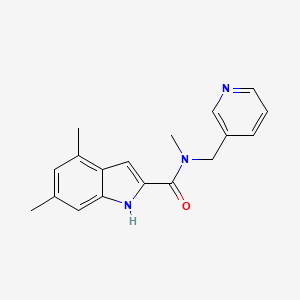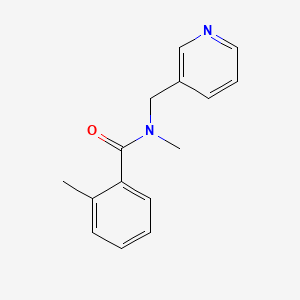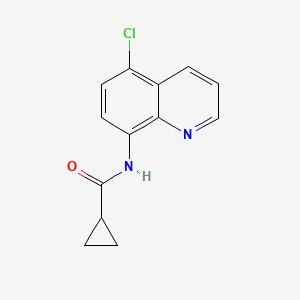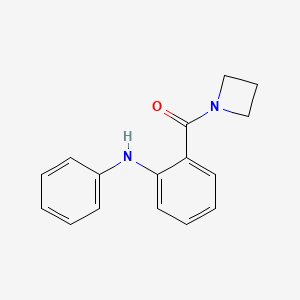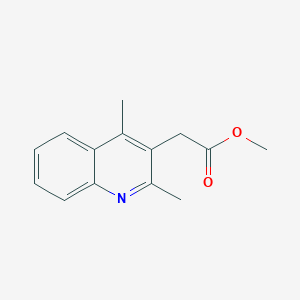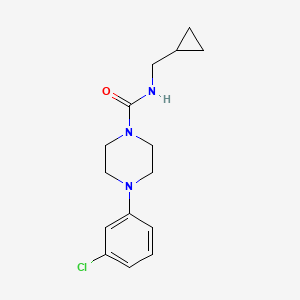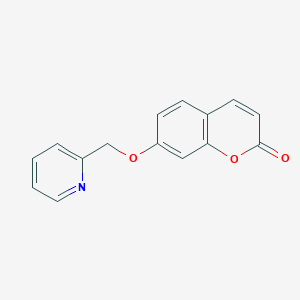![molecular formula C18H19FN2O B7470623 (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470623.png)
(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP belongs to the class of piperazine derivatives and is a potent and selective serotonin transporter (SERT) inhibitor.
Wirkmechanismus
(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone acts as a competitive inhibitor of SERT, binding to the transporter protein and preventing the reuptake of serotonin into the presynaptic neuron. This results in increased levels of serotonin in the synaptic cleft, leading to enhanced neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of serotonin in the brain, leading to enhanced neurotransmission and potential therapeutic effects in various neurological and psychiatric disorders. (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone is its potent and selective inhibition of SERT, which makes it a valuable tool for studying the role of serotonin in various neurological and psychiatric disorders. However, one of the limitations of (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone. One area of interest is the development of (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone in combination with other drugs or therapies for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone.
Synthesemethoden
The synthesis of (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone involves the reaction of 3-fluoroacetophenone with 3-methylphenylpiperazine in the presence of sodium hydride and dimethylformamide (DMF) as a solvent. The reaction mixture is then refluxed for several hours, and the resulting product is purified by column chromatography. The yield of (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone is typically around 60-70%, and the purity can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to be a potent and selective inhibitor of SERT, which is responsible for the reuptake of serotonin in the brain. By inhibiting SERT, (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone increases the availability of serotonin in the synaptic cleft, leading to enhanced neurotransmission and potential therapeutic effects.
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-14-4-2-7-17(12-14)20-8-10-21(11-9-20)18(22)15-5-3-6-16(19)13-15/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSQELLDCHAJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

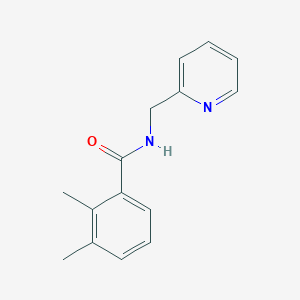
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide](/img/structure/B7470567.png)
![6-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7470572.png)
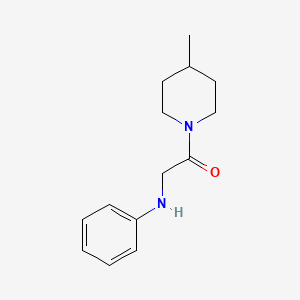
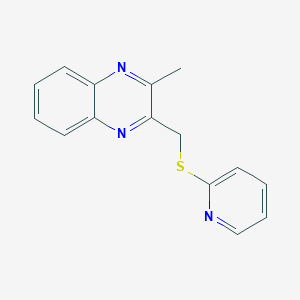
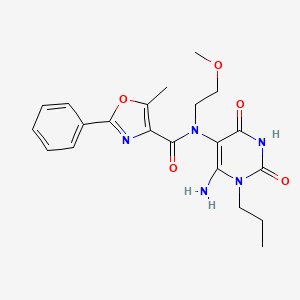
![(3-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470595.png)
